molecular formula C10H14N6OS B6533517 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide CAS No. 1058495-74-1

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide

Cat. No. B6533517
CAS RN: 1058495-74-1
M. Wt: 266.33 g/mol
InChI Key: PETPQFPMZCCSCX-UHFFFAOYSA-N
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Description

The compound “2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been widely studied for their diverse biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The cyclization to pyrido [2,3- d ]pyrimidin-5-one is accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidines include condensation reactions and cyclization . The cyclization to pyrido [2,3- d ]pyrimidin-5-one is accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Materials Science

1,2,3-triazoles are used in materials science . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Future Directions

The future directions for research on triazolopyrimidines could involve further exploration of their biological activities and potential applications in medicine . This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .

properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS/c1-3-4-11-7(17)5-18-10-8-9(12-6-13-10)16(2)15-14-8/h6H,3-5H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPQFPMZCCSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-propylacetamide

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